molecular formula C6H3N5 B14846792 1H-Pyrazolo[3,4-D]pyrimidine-3-carbonitrile

1H-Pyrazolo[3,4-D]pyrimidine-3-carbonitrile

Cat. No.: B14846792
M. Wt: 145.12 g/mol
InChI Key: IVUZZGZAKBPNAE-UHFFFAOYSA-N
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Description

1H-Pyrazolo[3,4-D]pyrimidine-3-carbonitrile is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its unique structural features, which include a fused pyrazole and pyrimidine ring system, making it a versatile scaffold for the development of various biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazolo[3,4-D]pyrimidine-3-carbonitrile typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-aminopyrazole with cyanoacetic acid derivatives in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in a polar solvent such as ethanol or dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often include the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazolo[3,4-D]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolo[3,4-D]pyrimidine-3-carboxylic acid, while reduction may produce pyrazolo[3,4-D]pyrimidine-3-methanol .

Scientific Research Applications

1H-Pyrazolo[3,4-D]pyrimidine-3-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 1H-Pyrazolo[3,4-D]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2. This inhibition disrupts the cell cycle progression, leading to apoptosis in cancer cells . The compound’s ability to modulate various signaling pathways makes it a valuable tool in drug discovery and development .

Properties

Molecular Formula

C6H3N5

Molecular Weight

145.12 g/mol

IUPAC Name

2H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile

InChI

InChI=1S/C6H3N5/c7-1-5-4-2-8-3-9-6(4)11-10-5/h2-3H,(H,8,9,10,11)

InChI Key

IVUZZGZAKBPNAE-UHFFFAOYSA-N

Canonical SMILES

C1=NC=NC2=NNC(=C21)C#N

Origin of Product

United States

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